2-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide
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Overview
Description
This usually includes the compound’s systematic name, common names, and structural formula. The description may also include the compound’s role or use in industry or research.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry may be used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction. The reaction mechanism, which describes the step-by-step sequence of reactions, may also be included.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Scientific Research Applications
Rhodium-Catalyzed Directed C-H Amidation
A study developed a Rh(III)-catalyzed directed ortho-amidation of 2-arylimidazoheterocycles using dioxazolone as an amidating reagent. This method affords a variety of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide derivatives with excellent yields, suggesting applications in synthesizing complex molecules for pharmaceutical research (Sadhanendu Samanta et al., 2019).
Antioxidant Activity of New Coumarin Derivatives
Research on two synthesized coumarins showed significant antioxidant activity using various radical methods, compared with known antioxidant ascorbic acid. This indicates the potential for developing new antioxidant agents from similar chemical structures (A. Kadhum et al., 2011).
Synthesis of Acyclic Nucleoside and Nucleotide Analogs
A paper describes the synthesis of N9-substituted derivatives of 6-amino-7H-purin-8(9H)-one, showcasing methods for creating acyclic nucleoside and nucleotide analogs. These compounds have potential applications in antiviral and anticancer drug development (Z. Janeba et al., 2000).
Synthesis and Insecticidal Assessment
A study synthesized various heterocycles incorporating a thiadiazole moiety and assessed them as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This highlights the compound's potential application in developing new insecticidal agents (A. Fadda et al., 2017).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and environmental impact. It may also include safety precautions for handling and disposing of the compound.
Future Directions
This involves discussing potential future research or applications of the compound. It may include unresolved questions or new hypotheses about the compound.
properties
IUPAC Name |
2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c1-5-6(2)21-11-14-9-8(17(5)11)10(19)16(4-7(13)18)12(20)15(9)3/h4H2,1-3H3,(H2,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWURMARSFFAMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,7,8-Trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetamide |
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